molecular formula C14H17N3O B5126508 N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide

N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide

カタログ番号 B5126508
分子量: 243.30 g/mol
InChIキー: FIVOWCMAMVREHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide, commonly known as CPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPA belongs to the class of N-phenylpiperidinylacetamides and has been extensively studied for its pharmacological properties.

作用機序

The exact mechanism of action of CPA is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic activity, CPA may reduce neuronal excitability and prevent seizures. Additionally, CPA may have anxiolytic and analgesic effects by modulating the activity of the opioid and serotonin systems.
Biochemical and Physiological Effects
CPA has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce seizure activity and increase pain threshold. Additionally, CPA has been shown to reduce anxiety and depressive-like behaviors in animal models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the major advantages of using CPA in lab experiments is its high yield of synthesis. Additionally, the compound has been extensively studied, and its pharmacological properties are well understood. However, one limitation of using CPA in lab experiments is its potential toxicity. The compound has been shown to have hepatotoxic effects in animal models, and caution should be exercised when using CPA in lab experiments.

将来の方向性

There are several future directions for research on CPA. One area of research is the development of new analogs of CPA with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of CPA and its potential therapeutic applications. Finally, further studies are needed to assess the safety and toxicity of CPA in humans.
Conclusion
In conclusion, CPA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties and has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. However, caution should be exercised when using CPA in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of CPA and its potential therapeutic applications.

合成法

The synthesis of CPA involves the reaction of 2-cyanophenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure CPA. The yield of the synthesis process is typically high, making it a cost-effective method for producing CPA.

科学的研究の応用

CPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPA has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential as a treatment for depression and anxiety disorders.

特性

IUPAC Name

N-(2-cyanophenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-10-12-6-2-3-7-13(12)16-14(18)11-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVOWCMAMVREHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。